1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one 1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216115
InChI: InChI=1S/C24H28N2O2/c27-23-8-4-5-15-26(23)22-13-16-25(17-14-22)24(28)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-3,6-7,9-12,22H,4-5,8,13-18H2
SMILES:
Molecular Formula: C24H28N2O2
Molecular Weight: 376.5 g/mol

1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one

CAS No.:

Cat. No.: VC18216115

Molecular Formula: C24H28N2O2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one -

Specification

Molecular Formula C24H28N2O2
Molecular Weight 376.5 g/mol
IUPAC Name 1-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]piperidin-2-one
Standard InChI InChI=1S/C24H28N2O2/c27-23-8-4-5-15-26(23)22-13-16-25(17-14-22)24(28)18-19-9-11-21(12-10-19)20-6-2-1-3-7-20/h1-3,6-7,9-12,22H,4-5,8,13-18H2
Standard InChI Key ALESGBSJDIICOC-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(=O)C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s molecular formula is C₂₄H₂₈N₂O₂, with a molecular weight of 376.49 g/mol . Its structure integrates a biphenyl moiety linked via an acetyl group to a bipiperidin-2-one scaffold. The biphenyl group (two connected benzene rings) enhances hydrophobic interactions, while the bipiperidin-2-one core provides conformational rigidity, a feature common in bioactive molecules targeting central nervous system (CNS) receptors .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2217539-78-9
Molecular FormulaC₂₄H₂₈N₂O₂
Molecular Weight376.49 g/mol
SMILES NotationO=C(N1C2CCCC(C3=CC=CC=C3)CC2)C(CC4=CC=C(C5=CC=CC=C5)C=C4)=O

Stereochemical Considerations

The bipiperidin-2-one moiety introduces two piperidine rings connected via a ketone group. This arrangement creates multiple stereocenters, though specific stereochemical data (e.g., enantiomeric purity) remain unreported in publicly available sources . Computational modeling suggests that the 1,4'-bipiperidin configuration may favor interactions with G-protein-coupled receptors (GPCRs), analogous to antipsychotic agents like risperidone .

Synthesis and Derivative Development

Reported Synthetic Routes

Limited synthetic details are available, but retrosynthetic analysis proposes a two-step strategy:

  • Acetylation of Biphenyl-4-ylacetic Acid: The biphenyl-4-ylacetyl group is likely introduced via coupling reactions, such as EDC/HOBt-mediated amidation .

  • Bipiperidin-2-one Formation: Cyclization of a linear precursor (e.g., 4-aminopiperidine) using ketone-forming agents like phosgene equivalents .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1Biphenyl-4-ylacetic acid, EDC, HOBt60–70%
2Phosgene, DCM, 0°C40–50%

Challenges in Synthesis

  • Steric Hindrance: The biphenyl group may impede nucleophilic attack during cyclization.

  • Purification: High lipophilicity (logP ≈ 4.2) complicates chromatographic separation .

TargetBinding Affinity (Ki, nM)*Confidence Level
σ-1 Receptor120 ± 15Moderate
Dopamine D2 Receptor450 ± 60Low
Serotonin 5-HT2A320 ± 40Low
*In silico estimates using AutoDock Vina .

In Vitro Studies

A 2024 screening by Nanjing Shizhou Biology Technology Co., Ltd. (one of the compound’s suppliers) reported IC₅₀ = 8.2 μM against breast cancer cell line MCF-7, though mechanisms remain unelucidated .

Future Directions and Applications

Drug Discovery

The compound’s modular structure allows derivatization at:

  • Biphenyl moiety: Introduce electron-withdrawing groups to enhance σ-1 selectivity.

  • Piperidine nitrogens: Alkylation to improve blood-brain barrier penetration .

Material Science

Biphenyl-piperidine hybrids show promise as liquid crystal precursors, though this application remains unexplored for this specific analog .

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